molecular formula C12H6N4 B596214 [3,3'-Bipyridine]-5,5'-dicarbonitrile CAS No. 1226808-65-6

[3,3'-Bipyridine]-5,5'-dicarbonitrile

Cat. No. B596214
M. Wt: 206.208
InChI Key: GCEILXUQPYERQJ-UHFFFAOYSA-N
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Description

Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl rings . They are colorless solids, soluble in organic solvents and slightly soluble in water . Bipyridines, especially the 4,4’ isomer, are mainly of significance in pesticides .


Synthesis Analysis

Bipyridines can be synthesized by various methods. One common method involves the dehydrogenation of pyridine using Raney nickel . Another method involves the decarboxylation of divalent metal derivatives of pyridine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of bipyridines is characterized by two pyridyl rings. Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .


Chemical Reactions Analysis

Bipyridine compounds strongly coordinate with metal centers, which can often result in a decrease in catalytic activity and yield in the reaction system .


Physical And Chemical Properties Analysis

Bipyridines are colorless solids and are soluble in organic solvents and slightly soluble in water . They are known for their ability to form complexes with many transition metals .

Scientific Research Applications

Prion Disease Inhibition

Research has identified 2-Aminopyridine-3,5-dicarbonitrile compounds as potential inhibitors of prion replication in cultured cells. A comprehensive study of the 6-aminopyridine-3,5-dicarbonitrile scaffold revealed compounds with significantly improved bioactivity against infectious prion isoforms, showcasing the potential for these compounds in treating prion diseases (May et al., 2007).

Synthesis and Functionalization

4-Aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitrile derivatives and similar compounds have been synthesized using a one-pot multi-component reaction, highlighting the versatility of this compound in creating various derivative structures. This synthesis method offers high yields and short reaction times, indicating its potential for efficient production in various applications (Thirumurugan & Perumal, 2009).

Optoelectronic Applications

A study on 4-(4-pyridinyl)-2-pyridone salts explored their noncovalent interactions, optical band gaps, and electrical properties. The results demonstrated the potential of these compounds as optoelectronic devices, with enhanced light sensing properties and DNA binding abilities, indicating their possible use in biomedical applications and material science (Mandal et al., 2019).

Crystallographic Studies

Comparative crystallographic studies of various isomers of [2,2'-bipyridine]dicarbonitrile and [1,10-phenanthroline]dicarbonitrile demonstrated their structural behavior in both three-dimensional and two-dimensional settings. These studies provide a deeper understanding of molecular organization and the effects of intermolecular forces, contributing to the fields of crystallography and material science (Peter et al., 2017).

Future Directions

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the study and development of bipyridine compounds continue to be a significant area of research .

properties

IUPAC Name

5-(5-cyanopyridin-3-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-3-9-1-11(7-15-5-9)12-2-10(4-14)6-16-8-12/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEILXUQPYERQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C2=CN=CC(=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682500
Record name [3,3'-Bipyridine]-5,5'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,3'-Bipyridine]-5,5'-dicarbonitrile

CAS RN

1226808-65-6
Record name [3,3′-Bipyridine]-5,5′-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,3'-Bipyridine]-5,5'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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